molecular formula C20H17FN2O4S B2787783 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946267-62-5

3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2787783
CAS No.: 946267-62-5
M. Wt: 400.42
InChI Key: GNSDFGIPLSSASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (CAS Number: 946246-88-4) is a synthetically designed organic compound with a molecular formula of C20H17FN2O4S and a molecular weight of 400.42 g/mol. This chemical features a complex architecture that incorporates both tetrahydroquinoline and benzenesulfonamide pharmacophores linked through a furan-2-carbonyl group, making it a valuable scaffold for medicinal chemistry research and drug discovery programs. The strategic incorporation of the fluorine atom and sulfonamide group is known to enhance molecular properties such as membrane permeability, metabolic stability, and binding affinity to biological targets . This compound is specifically offered for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers investigating tetrahydroquinoline-based compounds will find this derivative particularly valuable due to the demonstrated biological significance of this structural class in scientific literature. Recent studies have highlighted tetrahydroquinoline derivatives incorporating sulfonamide groups as showing promising antimicrobial properties against various fungal species and bacteria . Additionally, structurally similar tetrahydroquinoline compounds have exhibited potent anticancer activities through mechanisms such as mTOR inhibition, with some derivatives demonstrating exceptional activity against specific cancer cell lines (e.g., A549 lung cancer cells with IC₅₀ = 0.033 µM) . The presence of the sulfonamide functionality is of particular interest as this group is found in many FDA-approved drugs and known to confer inhibitory activity against various enzymes, including carbonic anhydrase and dihydropteroate synthetase . Researchers can utilize this compound as a key intermediate in synthetic chemistry workflows, a building block for developing more complex molecular entities, or as a reference standard in biological screening assays to explore new therapeutic avenues in oncology and infectious disease research. The compound is typically supplied with a minimum purity of 90% and should be stored under appropriate conditions to maintain stability.

Properties

IUPAC Name

3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c21-15-5-1-6-17(12-15)28(25,26)22-16-9-8-14-4-2-10-23(18(14)13-16)20(24)19-7-3-11-27-19/h1,3,5-9,11-13,22H,2,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSDFGIPLSSASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boron reagents with halogenated compounds in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted benzenesulfonamide derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

  • A fluorine atom which may enhance biological activity through improved binding affinity.
  • A furan-2-carbonyl moiety that contributes to its pharmacological properties.
  • A tetrahydroquinoline ring , known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against several human cancer cell lines, including:

  • Prostate cancer (DU-145)
  • Cervical cancer (HeLa)
  • Lung adenocarcinoma (A549)
  • Liver cancer (HepG2)
  • Breast cancer (MCF-7)

In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects with IC50 values ranging from 0.048 µM to 0.4 µM against various cancer cell lines . The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis induction in targeted cells.

Cell LineIC50 Value (µM)Mechanism of Action
DU-1450.054Tubulin inhibition
HeLa0.048Apoptosis induction
A5490.246Cell cycle arrest
HepG20.4Inhibition of cell proliferation

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial enzymes and receptors effectively. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics .

Case Study: Anticancer Activity

In a study published in MDPI, a series of derivatives were synthesized and tested for their anticancer properties. The most potent compounds demonstrated significant inhibitory effects on cell viability across multiple cancer types, emphasizing the importance of structural modifications in enhancing efficacy .

Case Study: Antimicrobial Efficacy

Research conducted on similar compounds showed that modifications in the sulfonamide group could lead to enhanced antimicrobial activity against resistant strains of bacteria. The findings suggest that further exploration into the structure-activity relationship could yield valuable insights for drug development .

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Key Structural Differences Biological Target/Activity References
4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide 4-fluoro and 3-methyl substituents on benzene ring vs. 3-fluoro No direct activity reported; structural similarity suggests potential ROR/mTOR modulation
3-fluoro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (BE45641) 2-methoxyacetyl group replaces furan-2-carbonyl Unknown activity; methoxy group may enhance solubility
N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide Morpholine-4-carbonyl group; trifluoromethyl substituents on benzene mTOR inhibition (IC₅₀ ~50 nM)
2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide Dual sulfonamide groups; 2,4-difluoro substitution RORγ inverse agonism (IC₅₀ <1 μM)

Key Observations

Substituent Effects on Target Selectivity: The furan-2-carbonyl group in the target compound may confer distinct electronic and steric properties compared to morpholine-4-carbonyl (e.g., compound 10e in ). Fluorine substituents on the benzene ring (3-fluoro vs. 4-fluoro in ) influence lipophilicity and metabolic stability. The 3-fluoro substitution in the target compound may optimize binding to hydrophobic pockets in target proteins.

Sulfonamide vs. Benzamide Moieties :

  • Compounds with sulfonamide linkages (e.g., the target compound and ) are associated with stronger hydrogen-bonding interactions compared to benzamide analogs (e.g., ). This difference may enhance target affinity but reduce cell permeability.

Biological Activity Trends: Analogs with dual sulfonamide groups (e.g., ) show potent RORγ inverse agonism (IC₅₀ <1 μM), suggesting that the sulfonamide moiety is critical for ROR binding. The target compound’s single sulfonamide group may reduce potency but improve selectivity. Morpholine-substituted tetrahydroquinolines () demonstrate nanomolar mTOR inhibition, highlighting the importance of the acyl group in modulating kinase activity.

Physicochemical Properties

Property Target Compound BE45641 Compound 10e
Molecular Weight 414.42 g/mol 378.42 g/mol 512.45 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (lower lipophilicity) ~2.5 (higher polarity)
Hydrogen Bond Acceptors 6 5 7

Research Implications

The target compound’s unique combination of a furan-2-carbonyl group and 3-fluorobenzenesulfonamide positions it as a candidate for further exploration in oncology (mTOR pathway) or immunology (ROR modulation). Comparative studies with and suggest that minor structural modifications could significantly alter target engagement. Future work should prioritize:

  • SAR studies to optimize substituents on the tetrahydroquinoline scaffold.
  • Crystallographic analysis to elucidate binding modes (e.g., using SHELX software as in ).
  • In vivo pharmacokinetic profiling to assess bioavailability and metabolic stability.

Biological Activity

The compound 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and structure-activity relationships (SARs).

Chemical Structure

The compound features a complex structure that includes a sulfonamide group, a furan-2-carbonyl moiety, and a tetrahydroquinoline ring. The presence of the fluorine atom is hypothesized to enhance biological activity through improved binding interactions with target proteins.

The biological activity of sulfonamides is often linked to their ability to inhibit specific enzymes or receptors. For instance, sulfonamides can act as inhibitors of carbonic anhydrase and endothelin receptors, which are implicated in various physiological processes such as blood pressure regulation and tumor growth.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For example, derivatives of tetrahydroquinoline have shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that compounds targeting tubulin polymerization can lead to cell cycle arrest in cancer cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound ASGC-79010.011–0.015
Compound BA5490.009–0.013
3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamideTBDTBD

Cardiovascular Effects

Studies on related sulfonamide compounds have shown effects on cardiovascular parameters such as perfusion pressure and coronary resistance. For example:

  • 4-(2-aminoethyl)benzenesulfonamide has been reported to alter perfusion pressure significantly in isolated rat heart models.
  • The interaction with calcium channels suggests a potential mechanism for cardiovascular modulation.

Structure-Activity Relationships (SAR)

The biological activity of sulfonamides can often be correlated with their chemical structure. Modifications to the benzene ring or the introduction of various substituents can lead to changes in potency and selectivity:

  • Fluorine Substitution : Enhances binding affinity by increasing lipophilicity.
  • Furan Moiety : Contributes to the overall pharmacophore and may influence receptor interactions.
  • Tetrahydroquinoline Ring : Essential for maintaining structural integrity and biological function.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various sulfonamide derivatives against human cancer cell lines (SGC-7901 and A549). The results indicated that modifications to the tetrahydroquinoline structure could lead to improved activity against these cell lines.

Case Study 2: Cardiovascular Impact

In another study focusing on perfusion pressure changes induced by sulfonamide derivatives, it was found that specific compounds could significantly lower perfusion pressure in isolated heart models compared to controls.

Q & A

Q. What are the critical steps for synthesizing 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Functionalization of the tetrahydroquinoline core : Introduce sulfonamide and fluorobenzene groups via nucleophilic substitution or coupling reactions.
  • Coupling of the furan-2-carbonyl moiety : Use activating agents like DCC (dicyclohexylcarbodiimide) or HATU for amide bond formation.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediates; reverse-phase HPLC for the final compound.
    Optimization factors :
  • Solvent selection : Dichloromethane or DMF for polar intermediates .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., sulfonylation) to prevent side reactions .
  • Catalyst use : Triethylamine as a base to neutralize acids generated during sulfonamide formation .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm substituents (e.g., fluorine’s deshielding effect at ~-110 ppm in 19F NMR) and tetrahydroquinoline ring protons (δ 1.5–3.5 ppm for CH2 groups) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm through-space correlations (e.g., HMBC links furan carbonyl to tetrahydroquinoline NH) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm regioselectivity in sulfonamide substitution .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified fluorophenyl or furan groups to assess impact on enzyme inhibition (e.g., replacing fluorine with chloro to study electronic effects) .
  • Biological Assays :
  • In vitro : Measure IC50 against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability .
  • Molecular Docking : Map binding poses in enzyme active sites (e.g., using AutoDock Vina) to correlate substituent size/position with affinity .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

  • Methodological Answer :
  • Metabolic Stability Studies : Use liver microsomes to identify metabolic hotspots (e.g., furan ring oxidation) and modify labile groups .
  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models; adjust formulation (e.g., PEGylation) to enhance solubility .
  • Proteomic Analysis : Identify off-target interactions via pull-down assays with biotinylated probes .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism to calculate EC50/IC50 .
  • ANOVA with Post-Hoc Tests : Compare multiple analogs’ efficacy (e.g., Tukey’s test for significance) .
  • Principal Component Analysis (PCA) : Reduce dimensionality of SAR datasets to identify key structural contributors .

Q. How should researchers design experiments to validate the compound’s mechanism of action?

  • Methodological Answer :
  • Knockout/Knockdown Models : Use CRISPR/Cas9 to silence target enzymes and assess activity loss .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm direct interactions .
  • Transcriptomic Profiling : RNA-seq to identify downstream pathways affected by treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.